![molecular formula C25H32N4O3 B2749073 5-(4-(diethylamino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione CAS No. 868143-98-0](/img/structure/B2749073.png)

5-(4-(diethylamino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

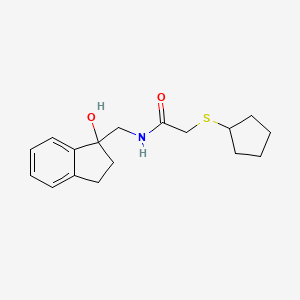

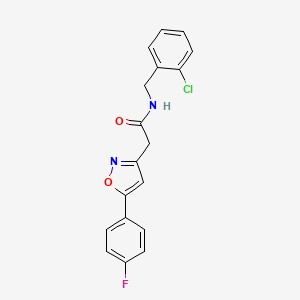

This compound is a derivative of pyrimido[4,5-b]quinoline, a heterocyclic compound . It has a diethylamino group attached to a phenyl ring, which is further attached to the pyrimido[4,5-b]quinoline core .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized via multi-step reactions involving the formation of the heterocyclic core followed by functionalization with various groups .Molecular Structure Analysis

The compound contains a pyrimido[4,5-b]quinoline core, which is a fused ring system containing a pyrimidine ring and a quinoline ring . The presence of the diethylamino group could potentially influence the electronic properties of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the diethylamino group could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Computational and Experimental Studies

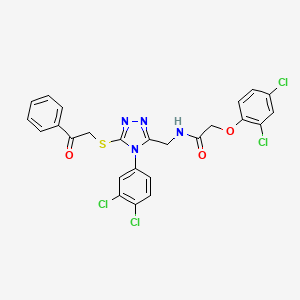

A study by Jorge Trilleras et al. (2017) conducted computational and experimental analysis on the molecular structure of benzo[g]pyrimido[4,5-b]quinoline derivatives, showcasing the utility of such compounds in understanding regioselective formation and kinetic control in product formation. This research emphasizes the relevance of these compounds in molecular structure analysis and environmental-friendly synthetic methodologies, potentially extending to compounds like 5-(4-(Diethylamino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione Applied Sciences.

Metal-Organic Frameworks (MOFs) in Catalysis

Research by Hassan Sepehrmansouri et al. (2020) introduced novel ethylenediamine-based metal-organic frameworks (MOFs) incorporating phosphorous acid tags for synthesizing N-heterocyclic compounds, including pyrimido[4,5-b]quinolines. This indicates the potential for using such frameworks in catalyzing the synthesis of complex organic compounds, hinting at applications for similar quinoline derivatives Molecular Catalysis.

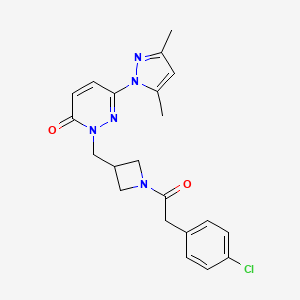

Kinase Inhibitory Activities

A 2014 study by Qidong Tang et al. designed quinoline derivatives bearing a pyrimidine-2,4,6-trione moiety, evaluating their c-Met kinase inhibitory activities. These compounds exhibited significant antiproliferative activities against various cancer cell lines, indicating the potential therapeutic applications of complex quinoline derivatives in cancer treatment Bioorganic & Medicinal Chemistry.

Antimicrobial Activity

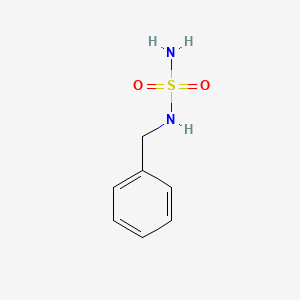

A study by A.U. Patel (2009) on the synthesis and characterization of metal chelates of 5-(4-N,N-Diethylamino sulfonyl phenyl azo)-8-hydorxy quinoline showed antimicrobial activity, pointing towards the potential antimicrobial applications of similar quinoline derivatives Journal of Chemistry.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-[4-(diethylamino)phenyl]-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O3/c1-7-29(8-2)16-11-9-15(10-12-16)19-20-17(13-25(3,4)14-18(20)30)26-22-21(19)23(31)28(6)24(32)27(22)5/h9-12,19,26H,7-8,13-14H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTUGAJFYGOPRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N(C(=O)N4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2748999.png)

![[(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-4-Ethoxy-8-(furan-3-yl)-12,17-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B2749003.png)

![2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2749005.png)

![N'-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide](/img/structure/B2749006.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2749007.png)

![3,4,5-trimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2749010.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2749011.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B2749012.png)